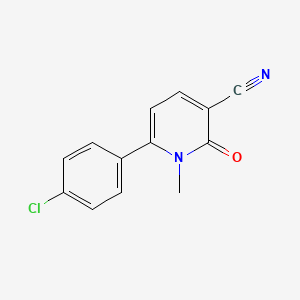
6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is an organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms) attached to it. The presence of the nitrile group (-CN) and the chlorophenyl group (a phenyl ring with a chlorine atom attached) could suggest potential reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, phenyl ring, and nitrile group would all contribute to the overall structure. The exact structure would need to be determined through experimental methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitrile group is often reactive, particularly towards nucleophiles. The chlorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Structural and Optical Characteristics
The study by Zedan, El-Taweel, and El-Menyawy (2020) discusses two pyridine derivatives similar to the compound , focusing on their structural, optical, and diode characteristics. The research highlights how these compounds, due to their monoclinic polycrystalline nature and optical properties, can be utilized in creating heterojunctions for electronic devices, with one of the compounds showing potential as a photosensor. This indicates the compound's relevance in developing advanced materials for electronics and photodetection applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial Applications
Sadeek, Zordok, El‐Attar, and Ibrahim (2015) explored the antimicrobial potential of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (a closely related compound) by synthesizing metal complexes and evaluating their antibacterial activity. The study concluded that these complexes exhibit higher antimicrobial activities than the free ligand, suggesting the compound's utility in developing new antibacterial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Molecular Docking and In Vitro Screening
Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) conducted molecular docking and in vitro screenings of novel pyridine derivatives for antimicrobial and antioxidant activities. Their study provides insights into the compound's potential pharmaceutical applications, particularly in treating infections and oxidative stress-related conditions (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis and Reactivity
Katritzky, Rachwał, Smith, and Steel (1995) investigated the synthesis and reactivity of related pyridinecarbonitrile compounds, demonstrating their potential as intermediates in creating diverse heterocyclic structures. This suggests the compound's utility in organic synthesis and drug development (Katritzky, Rachwał, Smith, & Steel, 1995).
Corrosion Inhibition
Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives, including compounds similar to the one , and evaluated their efficacy as corrosion inhibitors for mild steel in acidic environments. Their findings indicate the compound's potential application in industrial maintenance and protection against corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include experimental studies to confirm its structure and reactivity, as well as potential applications in fields such as medicine or materials science .
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-16-12(7-4-10(8-15)13(16)17)9-2-5-11(14)6-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSTGCZEMQTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

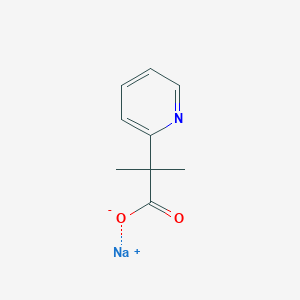
![2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2828746.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2828748.png)
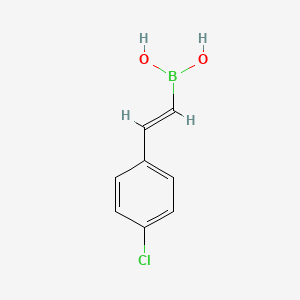

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828752.png)
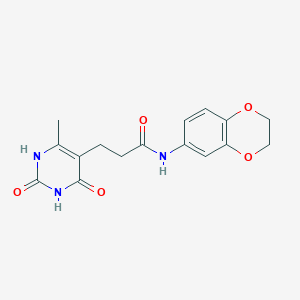

![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2828756.png)
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2828757.png)
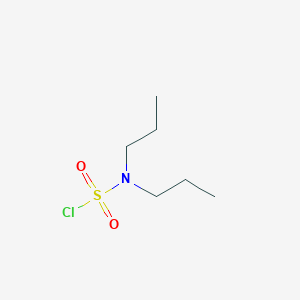
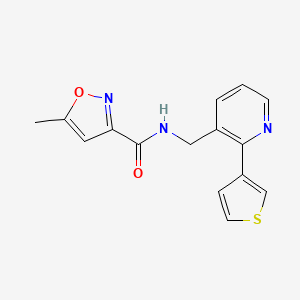
![cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hcl](/img/structure/B2828763.png)
![5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B2828764.png)